molecular formula C21H27BrN2O B14920867 1-(3-Bromo-4-methoxybenzyl)-4-(4-ethylbenzyl)piperazine

1-(3-Bromo-4-methoxybenzyl)-4-(4-ethylbenzyl)piperazine

Cat. No.: B14920867
M. Wt: 403.4 g/mol
InChI Key: DNRQSVOPGKKHOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromo-4-methoxybenzyl)-4-(4-ethylbenzyl)piperazine is a synthetic organic compound that belongs to the class of piperazines. Piperazines are a group of chemicals that have a wide range of applications in medicinal chemistry, particularly as central nervous system agents. This compound features a piperazine ring substituted with a 3-bromo-4-methoxybenzyl group and a 4-ethylbenzyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-4-methoxybenzyl)-4-(4-ethylbenzyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-4-methoxybenzyl chloride and 4-ethylbenzyl chloride.

    Nucleophilic Substitution: The piperazine ring is introduced through a nucleophilic substitution reaction where piperazine reacts with the benzyl chlorides under basic conditions.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-4-methoxybenzyl)-4-(4-ethylbenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The bromo group can be reduced to a hydrogen atom, forming a dehalogenated product.

    Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dehalogenated products.

    Substitution: Formation of substituted piperazines with various functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, particularly in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, possibly as a central nervous system agent.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-methoxybenzyl)-4-(4-ethylbenzyl)piperazine would depend on its specific interactions with molecular targets. Typically, piperazine derivatives may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chloro-4-methoxybenzyl)-4-(4-ethylbenzyl)piperazine: Similar structure with a chlorine atom instead of bromine.

    1-(3-Bromo-4-methoxybenzyl)-4-(4-methylbenzyl)piperazine: Similar structure with a methyl group instead of an ethyl group.

Uniqueness

1-(3-Bromo-4-methoxybenzyl)-4-(4-ethylbenzyl)piperazine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. The presence of the bromo and ethyl groups can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C21H27BrN2O

Molecular Weight

403.4 g/mol

IUPAC Name

1-[(3-bromo-4-methoxyphenyl)methyl]-4-[(4-ethylphenyl)methyl]piperazine

InChI

InChI=1S/C21H27BrN2O/c1-3-17-4-6-18(7-5-17)15-23-10-12-24(13-11-23)16-19-8-9-21(25-2)20(22)14-19/h4-9,14H,3,10-13,15-16H2,1-2H3

InChI Key

DNRQSVOPGKKHOL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC(=C(C=C3)OC)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.